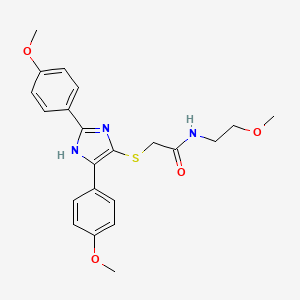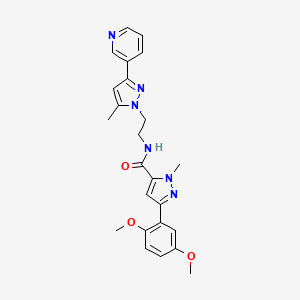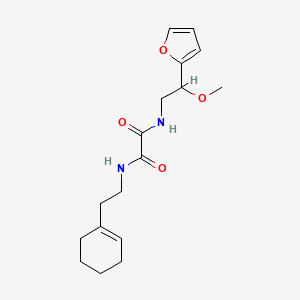![molecular formula C26H23N5O3 B2480072 N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358330-94-5](/img/no-structure.png)
N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, including antiviral and antimicrobial properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives generally involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
Reactions involving this compound would likely involve the [1,2,4]triazolo[4,3-a]quinoxaline core and the various substituents. For example, reactions at the benzylic position are common in compounds with this structure .Aplicaciones Científicas De Investigación
EGFR Kinase Inhibition
- Findings :
Antiproliferative Activity Against A549 Cancer Cells
Androgen Receptor (AR) Antagonism
- Recent Study :
Synthesis of [1,2,4]triazolo[4,3-a]pyridine Derivative
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate, followed by cyclization with triethyl orthoformate and subsequent deprotection of the benzyl group.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate", "triethyl orthoformate", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-(benzyloxy)aniline is reacted with ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate in the presence of acetic acid and sodium acetate to form N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide.", "Step 2: The product from step 1 is then treated with triethyl orthoformate in the presence of hydrochloric acid to form a cyclic intermediate.", "Step 3: The cyclic intermediate is then deprotected by treatment with sodium hydroxide in diethyl ether and water to yield the final product, N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide." ] } | |
Número CAS |
1358330-94-5 |
Nombre del producto |
N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
Fórmula molecular |
C26H23N5O3 |
Peso molecular |
453.502 |
Nombre IUPAC |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N5O3/c1-2-23-28-29-25-26(33)30(21-10-6-7-11-22(21)31(23)25)16-24(32)27-19-12-14-20(15-13-19)34-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,32) |
Clave InChI |
NZDBBLNXWFTNKM-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)
![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)


![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

